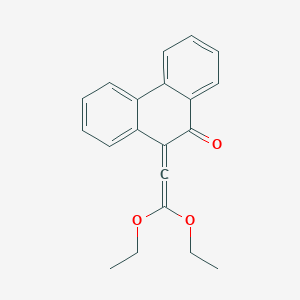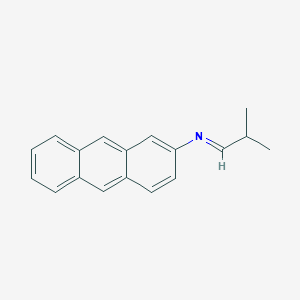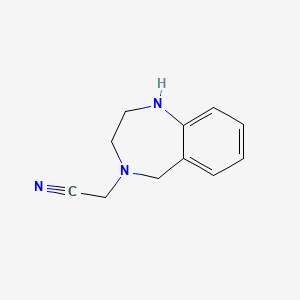
(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The structure of this compound includes a benzene ring fused with a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of the desired benzodiazepine derivative .
化学反応の分析
Types of Reactions
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce fully or partially hydrogenated derivatives .
科学的研究の応用
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research focuses on its pharmacological properties, such as its potential use as an anxiolytic or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
作用機序
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Contains a triazole ring fused to the benzodiazepine core, used primarily for anxiety and panic disorders.
Lorazepam: Known for its strong anxiolytic and sedative effects, often used in the treatment of severe anxiety
Uniqueness
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetonitrile group and tetrahydro configuration can influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects and side effect profiles .
特性
CAS番号 |
61471-53-2 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
2-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H13N3/c12-5-7-14-8-6-13-11-4-2-1-3-10(11)9-14/h1-4,13H,6-9H2 |
InChIキー |
YYIVNYOVCFISIY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C2N1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


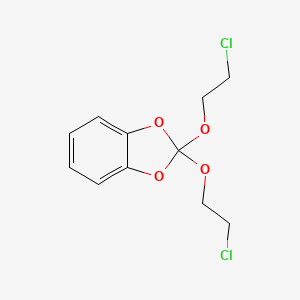
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
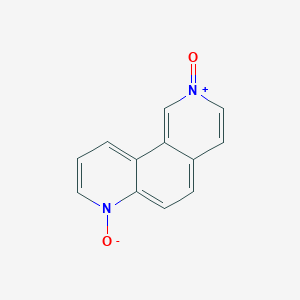
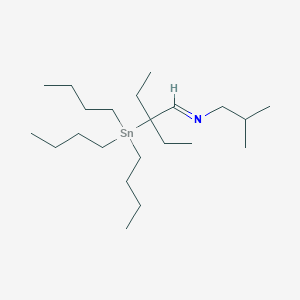
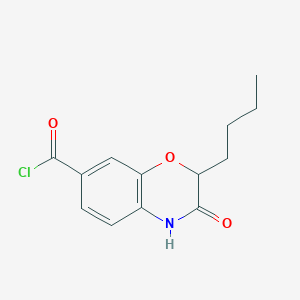
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
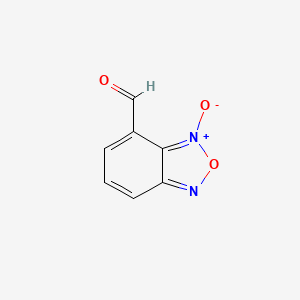

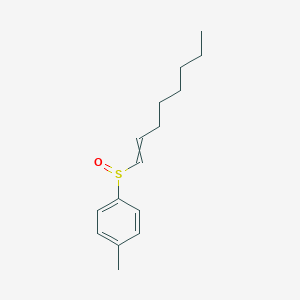
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
